molecular formula C10H20O2 B8520990 (3-heptyloxiran-2-yl)methanol

(3-heptyloxiran-2-yl)methanol

Cat. No.: B8520990
M. Wt: 172.26 g/mol
InChI Key: MZPZDPXPQAQGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-heptyloxiran-2-yl)methanol can be synthesized through the epoxidation of dec-2-en-1-ol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a two-step process. The first step is the synthesis of dec-2-en-1-ol, followed by its epoxidation. The use of phase-transfer catalysts can enhance the efficiency of the reaction, allowing for higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: (3-heptyloxiran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The epoxide ring can be reduced to form a diol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide ring under mild conditions.

Major Products Formed:

Scientific Research Applications

(3-heptyloxiran-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-heptyloxiran-2-yl)methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

    Decan-1-ol: A primary alcohol with a similar carbon chain length but lacking the epoxide group.

    2,3-Epoxypropyl neodecanoate: Another epoxy compound with different functional groups and applications.

Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(3-heptyloxiran-2-yl)methanol

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,2-8H2,1H3

InChI Key

MZPZDPXPQAQGJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1C(O1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.